![molecular formula C24H24N2O4 B2601649 5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898418-38-7](/img/structure/B2601649.png)
5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a pyran ring structure, such as the one in your query, are often found in many biologically active molecules. The phenylpiperazinyl group is a common motif in medicinal chemistry, known for its diverse biological effects .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like molecular docking .Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its functional groups. For instance, the phenylpiperazinyl group might undergo reactions typical of aromatic compounds and secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of polar groups would increase solubility in polar solvents.Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
The synthesis of compounds with a structural basis similar to "5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one" has shown potential antiviral activities. For instance, compounds derived from p-phenylacetophenone and further chemical modifications have been evaluated against viruses such as the Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I), showcasing the potential of such structures in antiviral research (Pandey et al., 2004).
Antimicrobial and Anti-inflammatory Agents
Research into pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds indicates these structures can act as effective antimicrobial and anti-inflammatory agents. The synthesis of these compounds involves reactions that yield products with promising biological activities, suggesting their potential use in developing new therapeutics (Aggarwal et al., 2014).
Anticancer Activity
The creation of novel heterocyclic compounds has also been directed towards anticancer applications. For example, the synthesis and biological evaluation of certain pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown potential anticancer properties, highlighting the relevance of these chemical frameworks in the search for new cancer therapies (Rahmouni et al., 2016).
Corrosion Inhibition
Interestingly, derivatives of pyranopyrazole have been explored for their corrosion inhibition properties on mild steel in acidic conditions, demonstrating the versatility of such compounds beyond biomedical applications. This suggests that derivatives structurally similar to "5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one" could find utility in industrial applications as well (Yadav et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-22-15-21(16-25-11-13-26(14-12-25)20-9-5-2-6-10-20)29-18-24(22)30-17-23(28)19-7-3-1-4-8-19/h1-10,15,18H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWCYWSWKVSMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2601568.png)
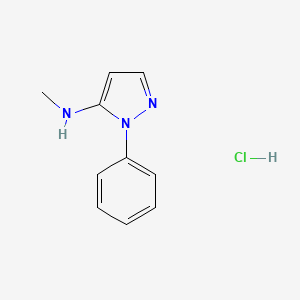
![(4As,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/no-structure.png)
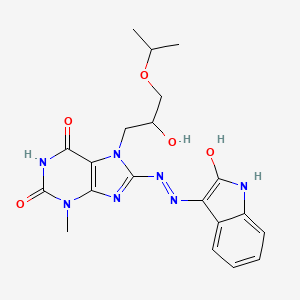
![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane](/img/structure/B2601576.png)
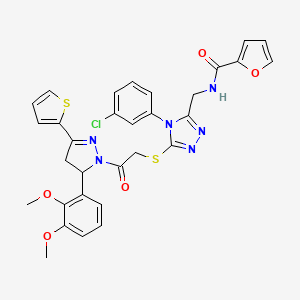

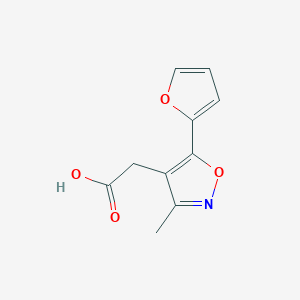

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2601584.png)
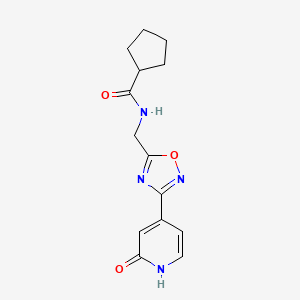
![Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2601588.png)
![2-(1-adamantyl)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]acetamide](/img/structure/B2601589.png)